molecular formula C4H11ClN2O2S B6207362 (azetidin-2-yl)methanesulfonamide hydrochloride CAS No. 2703781-80-8

(azetidin-2-yl)methanesulfonamide hydrochloride

Cat. No. B6207362
CAS RN: 2703781-80-8
M. Wt: 186.7
InChI Key:
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Description

“(Azetidin-2-yl)methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C4H11ClN2O2S and a molecular weight of 186.65 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “(azetidin-2-yl)methanesulfonamide hydrochloride” is 1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“(Azetidin-2-yl)methanesulfonamide hydrochloride” is a solid substance . It should be stored in a refrigerator . More specific physical and chemical properties are not available in the sources I found.

Safety and Hazards

“(Azetidin-2-yl)methanesulfonamide hydrochloride” is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(azetidin-2-yl)methanesulfonamide hydrochloride' involves the reaction of azetidine-2-carboxylic acid with methanesulfonyl chloride to form (azetidin-2-yl)methanesulfonyl chloride, which is then reacted with ammonia to form the final product as a hydrochloride salt.", "Starting Materials": [ "Azetidine-2-carboxylic acid", "Methanesulfonyl chloride", "Ammonia", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve azetidine-2-carboxylic acid in diethyl ether and add methanesulfonyl chloride dropwise with stirring. Maintain the reaction mixture at room temperature for 2 hours.", "Step 2: Add saturated sodium hydroxide solution to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the crude (azetidin-2-yl)methanesulfonyl chloride in anhydrous diethyl ether and add gaseous ammonia. Maintain the reaction mixture at room temperature for 2 hours.", "Step 4: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of '(azetidin-2-yl)methanesulfonamide hydrochloride'. Isolate the product by filtration and dry under vacuum." ] }

CAS RN

2703781-80-8

Molecular Formula

C4H11ClN2O2S

Molecular Weight

186.7

Purity

95

Origin of Product

United States

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